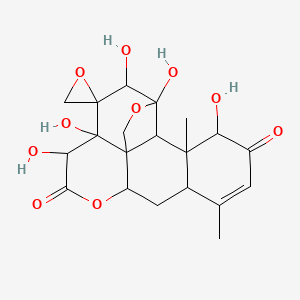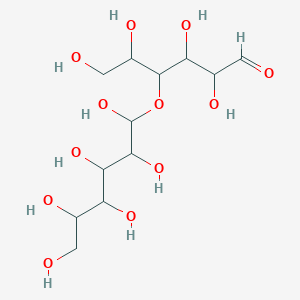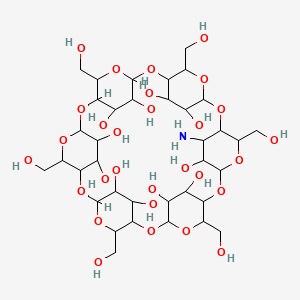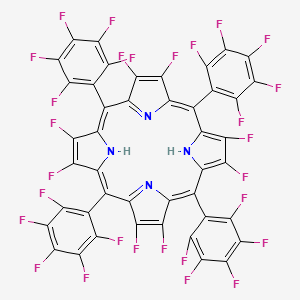![molecular formula C14H19ClO9 B12324177 [(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)
[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose typically involves the acetylation of 3-chloro-3-deoxy-D-glucopyranose. The process includes the following steps:
Starting Material: 3-chloro-3-deoxy-D-glucopyranose.
Acetylation: The hydroxyl groups at positions 1, 2, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and pyridine.
Purification: Industrial purification techniques such as column chromatography or crystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom at position 3 can be substituted with other nucleophiles.
Deacetylation: The acetyl groups can be removed under basic conditions to yield 3-chloro-3-deoxy-D-glucopyranose.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Deacetylation: Sodium methoxide in methanol is commonly used for deacetylation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3-chloro-3-deoxy-D-glucopyranose can be obtained.
Deacetylation Product: The primary product is 3-chloro-3-deoxy-D-glucopyranose.
科学的研究の応用
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Carbohydrate Chemistry: Used as a building block for the synthesis of complex carbohydrates.
Enzymology: Studying the enzymatic formation and degradation of glycans.
Protein-Glycan Recognition: Investigating the interactions between proteins and glycans.
Biological Systems: Understanding the role of glycans in various biological processes.
作用機序
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose involves its role as a substrate or inhibitor in enzymatic
特性
分子式 |
C14H19ClO9 |
|---|---|
分子量 |
366.75 g/mol |
IUPAC名 |
(3,5,6-triacetyloxy-4-chlorooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 |
InChIキー |
PVHZACAHYMQZEZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)


![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)

![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)


